![molecular formula C12H15N5O3 B601536 2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one CAS No. 1367369-80-9](/img/structure/B601536.png)
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one
Overview
Description
Scientific Research Applications
Treatment of Chronic Hepatitis B
Entecavir is an orally administered cyclopentyl guanosine analog that is used for treatment of chronic hepatitis B virus infection in adults with evidence of active viral replication and either evidence of active disease (based on elevated serum aminotransferases or histology), or advanced fibrosis or cirrhosis based on histology, noninvasive tests (eg, elastography), or clinical findings .
Improvement of Bioavailability
Entecavir can significantly inhibit the replication of HBV-DNA, reduce the HBV-DNA level in blood serum. However, due to its low oral bioavailability, entecavir has low intestinal membrane permeability and poor metabolic stability. In a study, 12 different derivatives of entecavir 4’-ester were regioselectively synthesized and their apical-to-basolateral permeabilities across Caco-2 cells and HBV-DNA inhibitory efficacies were evaluated .
Oncology Applications
In addition to its conventional use, Entecavir acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in breast, lung, skin, liver, and prostate tumors and is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation . In silico studies have demonstrated that Entecavir can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression .
COVID-19 Treatment
While the impact of Entecavir on COVID-19 is still under investigation, some studies aim to evaluate the incidence of COVID-19 in chronic hepatitis B (CHB) patients receiving anti-HBV treatment, and to compare the impact of entecavir (ETV) and tenofovir disoproxil fumarate (TDF) on the severity of COVID-19 .
Safety And Hazards
The density of entecavir is 1.8±0.1 g/cm3 . It has a molar refractivity of 67.6±0.5 cm3 . It has 8 H bond acceptors and 5 H bond donors . It has 2 freely rotating bonds . Its ACD/LogP is -0.96 . Its ACD/LogD (pH 5.5) is -0.80 . Its ACD/LogD (pH 7.4) is -0.81 . Its polar surface area is 126 Å2 . Its polarizability is 26.8±0.5 10-24 cm3 . Its surface tension is 84.2±7.0 dyne/cm . Its molar volume is 153.0±7.0 cm3 .
properties
IUPAC Name |
2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-BIIVOSGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one | |
CAS RN |
1367369-80-9 | |
Record name | Entecavir 4-epimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENTECAVIR 4-EPIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3Y15NS7O7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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